Cas no 19656-47-4 (2-fluoren-9-ylidene-2-phenylacetonitrile)

2-fluoren-9-ylidene-2-phenylacetonitrile structure
19656-47-4 structure
Product Name:2-fluoren-9-ylidene-2-phenylacetonitrile
CAS No:19656-47-4
MF:C21H13N
MW:279.334625005722
CID:908296
PubChem ID:292190
Update Time:2025-04-19

2-fluoren-9-ylidene-2-phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-fluoren-9-ylidene-2-phenylacetonitrile
    • 9h-fluoren-9-ylidene(phenyl)acetonitrile
    • AC1L6HGO
    • AC1Q4Q0Q
    • AG-K-16189
    • AR-1H5685
    • CTK0H8101
    • fluoren-9-ylidene-phenyl-acetonitrile
    • Fluoren-9-yliden-phenyl-acetonitril
    • NSC157840
    • SCHEMBL15470877
    • DTXSID10303317
    • NSC-157840
    • 19656-47-4
    • Inchi: 1S/C21H13N/c22-14-20(15-8-2-1-3-9-15)21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13H
    • InChI Key: BHVQDQQIJZJNAU-UHFFFAOYSA-N
    • SMILES: N#C/C(/C1C=CC=CC=1)=C1\C2C=CC=CC=2C2=CC=CC=C\12

Computed Properties

  • Exact Mass: 279.10489
  • Monoisotopic Mass: 279.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79
  • LogP: 5.14968

2-fluoren-9-ylidene-2-phenylacetonitrile Related Literature

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